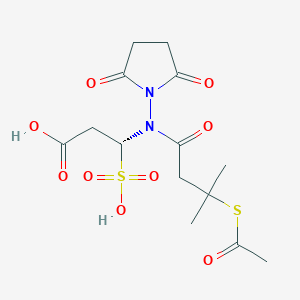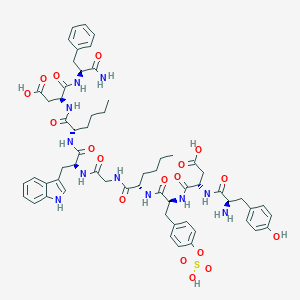
Sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine, commonly known as Sulfo-SBED, is a chemical compound used in scientific research for protein labeling and identification. It is a water-soluble, heterobifunctional crosslinker that contains a succinimidyl ester and a maleimide group. Sulfo-SBED has gained popularity in recent years due to its ability to selectively label proteins in complex mixtures and its compatibility with mass spectrometry analysis.
Mecanismo De Acción
Sulfo-SBED works by selectively labeling proteins through the succinimidyl ester and maleimide groups. The succinimidyl ester group reacts with primary amines on the protein surface, while the maleimide group reacts with thiol groups on cysteine residues. This results in the formation of a covalent bond between the protein and Sulfo-SBED, which can be easily detected and analyzed.
Efectos Bioquímicos Y Fisiológicos
Sulfo-SBED is generally considered to be non-toxic and does not have any significant biochemical or physiological effects. However, it is important to note that the labeling of proteins with Sulfo-SBED can alter their function and activity, which may have downstream effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Sulfo-SBED is its ability to selectively label proteins in complex mixtures. This makes it an ideal tool for proteomics studies, where the identification of specific proteins can be challenging. Sulfo-SBED is also compatible with mass spectrometry analysis, which allows for the accurate identification and quantification of labeled proteins.
One limitation of Sulfo-SBED is its cost, which can be prohibitive for some research groups. Additionally, the labeling of proteins with Sulfo-SBED can alter their function and activity, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the use of Sulfo-SBED in scientific research. One area of interest is the development of new crosslinkers that are more selective and efficient than Sulfo-SBED. Another area of interest is the application of Sulfo-SBED in the study of protein-protein interactions in living cells. Finally, the use of Sulfo-SBED in the development of new therapeutics and diagnostic tools is an exciting area of research that holds great promise for the future.
Métodos De Síntesis
The synthesis of Sulfo-SBED involves a multi-step process that begins with the reaction between N-hydroxysuccinimide (NHS) and N-acetylcysteine to form N-acetylcysteine-N-hydroxysuccinimide (NHS-AC). NHS-AC is then reacted with 3-(acetylthio)-3-methylbutyric anhydride to produce N-acetylcysteine-N-(3-(acetylthio)-3-methylbutyryl) succinimide (AC-SMBS). Finally, the maleimide group is introduced by reacting AC-SMBS with N-succinimidyl-3-(2-pyridyldithio) propionate (SPDP) to yield Sulfo-SBED.
Aplicaciones Científicas De Investigación
Sulfo-SBED is widely used in scientific research for protein labeling and identification. It is particularly useful in proteomics studies, where it is used to selectively label proteins in complex mixtures for mass spectrometry analysis. Sulfo-SBED has also been used in protein-protein interaction studies, where it is used to crosslink interacting proteins for further analysis.
Propiedades
Número CAS |
131068-49-0 |
|---|---|
Nombre del producto |
Sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine |
Fórmula molecular |
C14H20N2O9S2 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(3R)-3-[(3-acetylsulfanyl-3-methylbutanoyl)-(2,5-dioxopyrrolidin-1-yl)amino]-3-sulfopropanoic acid |
InChI |
InChI=1S/C14H20N2O9S2/c1-8(17)26-14(2,3)7-11(20)16(15-9(18)4-5-10(15)19)12(6-13(21)22)27(23,24)25/h12H,4-7H2,1-3H3,(H,21,22)(H,23,24,25)/t12-/m1/s1 |
Clave InChI |
SPIFUBACRDHOKS-GFCCVEGCSA-N |
SMILES isomérico |
CC(=O)SC(C)(C)CC(=O)N([C@@H](CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
SMILES |
CC(=O)SC(C)(C)CC(=O)N(C(CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
SMILES canónico |
CC(=O)SC(C)(C)CC(=O)N(C(CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
Otros números CAS |
131068-49-0 |
Sinónimos |
SATMBBA sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)











![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
